molecular formula C17H24O B13862186 Celestolide-d6 (major)

Celestolide-d6 (major)

Cat. No.: B13862186
M. Wt: 250.41 g/mol
InChI Key: IKTHMQYJOWTSJO-SCPKHUGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Celestolide-d6 involves the incorporation of deuterium atoms into the Celestolide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Chemical Reactions Analysis

Celestolide-d6, like other synthetic musks, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Celestolide-d6 is used extensively in scientific research for various applications:

Mechanism of Action

The mechanism of action of Celestolide-d6, like other synthetic musks, involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which triggers a signal transduction pathway leading to the perception of scent. The exact molecular targets and pathways involved in this process are still under investigation .

Properties

Molecular Formula

C17H24O

Molecular Weight

250.41 g/mol

IUPAC Name

1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone

InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3

InChI Key

IKTHMQYJOWTSJO-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Origin of Product

United States

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